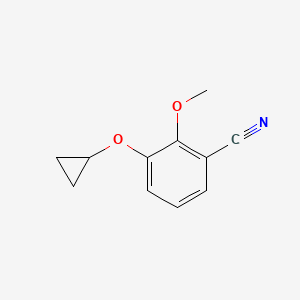

3-Cyclopropoxy-2-methoxybenzonitrile

Description

3-Cyclopropoxy-2-methoxybenzonitrile is a benzonitrile derivative featuring a cyclopropoxy group at position 3, a methoxy group at position 2, and a nitrile group at position 1 of the benzene ring.

Properties

Molecular Formula |

C11H11NO2 |

|---|---|

Molecular Weight |

189.21 g/mol |

IUPAC Name |

3-cyclopropyloxy-2-methoxybenzonitrile |

InChI |

InChI=1S/C11H11NO2/c1-13-11-8(7-12)3-2-4-10(11)14-9-5-6-9/h2-4,9H,5-6H2,1H3 |

InChI Key |

WZHAMYAPRTWOLD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC=C1OC2CC2)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-2-methoxybenzonitrile typically involves the reaction of 3-methoxybenzonitrile with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures . The general reaction scheme is as follows:

3-Methoxybenzonitrile+Cyclopropyl bromideK2CO3,DMF,heat3-Cyclopropoxy-2-methoxybenzonitrile

Industrial Production Methods

Industrial production methods for 3-Cyclopropoxy-2-methoxybenzonitrile are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-2-methoxybenzonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the methoxy or cyclopropoxy groups, depending on the reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of corresponding amines or alcohols.

Substitution: Formation of substituted benzonitriles.

Scientific Research Applications

3-Cyclopropoxy-2-methoxybenzonitrile is used in various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex organic molecules.

Biology: In the study of enzyme interactions and metabolic pathways.

Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.

Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-2-methoxybenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Compounds for Comparison

3-Cyclopropoxy-2-methoxybenzonitrile (Target Compound) Functional groups: Nitrile, methoxy, cyclopropoxy. Potential applications: Pharmaceutical intermediate (inferred from nitrile reactivity and cyclopropoxy rigidity).

2-(Cyclopropylmethoxy)-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (CAS: 2377609-55-5)

- Functional groups: Nitrile, cyclopropylmethoxy, fluoro, boronic ester.

- Applications: Suzuki-Miyaura cross-coupling reagent for synthesizing biaryl structures in drug discovery .

2-(Cyclopropylmethoxy)-5-fluoroaniline

Structural Differences

- Target vs. Boronic Ester Analog : The boronic ester analog replaces the methoxy group with a fluoro substituent and introduces a boronic ester at position 4, enabling cross-coupling reactivity.

- Target vs. Aniline Analog : The aniline analog substitutes the nitrile with an amine group, altering electronic properties and reactivity (e.g., susceptibility to diazotization).

Physicochemical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | logP (Estimated) | Solubility |

|---|---|---|---|---|---|

| 3-Cyclopropoxy-2-methoxybenzonitrile | Not Available | C₁₁H₁₁NO₂ | 189.21 | ~2.5 | Low (organic solvents) |

| 2-(Cyclopropylmethoxy)-5-fluoro-4-(dioxaborolan-2-yl)benzonitrile | 2377609-55-5 | C₁₇H₂₀BFNO₃ | 347.16 | ~3.8 | Low (DMSO, THF) |

| 2-(Cyclopropylmethoxy)-5-fluoroaniline | Not Available | C₁₀H₁₂FNO | 181.21 | ~1.9 | Moderate (aqueous/organic) |

Notes:

- logP : The boronic ester analog’s higher logP reflects increased hydrophobicity from the dioxaborolane group. The aniline’s lower logP aligns with amine polarity.

- Solubility : Nitriles and boronic esters typically exhibit low aqueous solubility, whereas amines show moderate solubility due to hydrogen bonding.

Research Findings

- Boronic Ester Analog : Demonstrated utility in synthesizing fluorinated biaryl compounds with enhanced metabolic stability (attributed to the fluoro substituent) .

- Aniline Analog: Reported as a key intermediate in the synthesis of fluoroquinolone antibiotics, leveraging the cyclopropylmethoxy group’s steric effects to modulate bacterial target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.